N-(1,3-benzodioxol-5-ylmethyl)-4-(butanoylamino)benzamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-(butanoylamino)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole ring, which is known for its stability and reactivity, making it a valuable component in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-(butanoylamino)benzamide typically involves multiple steps, starting with the preparation of the benzodioxole ring. One common method involves the reaction of catechol with formaldehyde to form the benzodioxole structure. This intermediate is then reacted with a suitable amine to introduce the benzyl group.
The next step involves the acylation of the amine group with butanoyl chloride to form the butanoylamino group. The final step is the coupling of this intermediate with 4-aminobenzamide under appropriate conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-4-(butanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under strong oxidative conditions, leading to the formation of quinone derivatives.
Reduction: The amide group can be reduced to an amine under reducing conditions, such as using lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated benzodioxole derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-4-(butanoylamino)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential as a biochemical probe. The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties. Its structural similarity to certain bioactive molecules suggests it could be a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials. The stability and reactivity of the benzodioxole ring make it suitable for incorporation into polymers and other industrial products.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-4-(butanoylamino)benzamide exerts its effects is primarily through its interaction with specific molecular targets. The benzodioxole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
- N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-4-(butanoylamino)benzamide is unique due to the presence of both the benzodioxole ring and the butanoylamino group. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds. The presence of the butanoylamino group enhances its potential for hydrogen bonding and increases its solubility in various solvents, which can be advantageous in different applications.
Properties
Molecular Formula |
C19H20N2O4 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(butanoylamino)benzamide |
InChI |
InChI=1S/C19H20N2O4/c1-2-3-18(22)21-15-7-5-14(6-8-15)19(23)20-11-13-4-9-16-17(10-13)25-12-24-16/h4-10H,2-3,11-12H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
RJFUQKXDGFBLHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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